molecular formula C10H12Cl2N2O2SZn B14781440 zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate

zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate

Cat. No.: B14781440
M. Wt: 360.6 g/mol
InChI Key: GNQHRJKZLYMKEX-UHFFFAOYSA-M
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Description

Zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate typically involves the reaction of 4,6-dichloro-2-methylsulfanyl-5H-pyrimidine with zinc salts in the presence of 2,2-dimethylpropanoic acid. The reaction is usually carried out under reflux conditions with appropriate solvents such as butanol or xylene . The process may involve multiple steps, including the formation of intermediate compounds and subsequent cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

Zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate is unique due to the presence of zinc and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12Cl2N2O2SZn

Molecular Weight

360.6 g/mol

IUPAC Name

zinc;4,6-dichloro-2-methylsulfanyl-5H-pyrimidin-5-ide;2,2-dimethylpropanoate

InChI

InChI=1S/C5H3Cl2N2S.C5H10O2.Zn/c1-10-5-8-3(6)2-4(7)9-5;1-5(2,3)4(6)7;/h1H3;1-3H3,(H,6,7);/q-1;;+2/p-1

InChI Key

GNQHRJKZLYMKEX-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C(=O)[O-].CSC1=NC(=[C-]C(=N1)Cl)Cl.[Zn+2]

Origin of Product

United States

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